molecular formula C7H5F2N3 B11914347 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11914347
M. Wt: 169.13 g/mol
InChI Key: RMEDEHBNEURXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is a chemical intermediate of significant interest in medicinal and agricultural chemistry due to its structural similarity to purine bases, which allows it to interact with a variety of biological targets . This compound provides a core scaffold for the development of novel bioactive molecules. In pharmaceutical research, derivatives of the imidazo[4,5-b]pyridine ring system have demonstrated a range of promising biological activities. They have been investigated as potential anticancer agents , with studies showing cytotoxic effects against various human cancer cell lines, including breast (MCF-7), blood (K562), and bone (SaOS2) cancers . The mechanism of action for related compounds includes the inhibition of crucial enzymes such as cyclooxygenase-2 (COX-2) for anti-inflammatory applications and Cyclin-Dependent Kinase 9 (CDK9) , a recognized target for cancer therapy . Furthermore, this class of compounds has been explored as potent tubulin polymerization inhibitors , which can disrupt cell division in cancerous cells . Beyond pharmaceuticals, the imidazo[4,5-b]pyridine scaffold has proven valuable in agrochemical research . Structural analogs have been synthesized and shown to exhibit excellent fungicidal activity against plant pathogens like Puccinia polysora , as well as notable insecticidal properties . The presence of substituents like the difluoromethyl group on the core structure is a common strategy in drug and agrochemical discovery to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5F2N3/c8-5(9)7-11-4-2-1-3-10-6(4)12-7/h1-3,5H,(H,10,11,12)

InChI Key

RMEDEHBNEURXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C(F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sequential Amination and Cyclization

Palladium-mediated amination provides a regioselective pathway to 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine. The method begins with 2-chloro-3-iodopyridine, where sequential palladium-catalyzed aminations introduce amino groups at positions 2 and 3. For instance, Rosenberg et al. demonstrated that employing Buchwald-Hartwig conditions with Pd(dba)₂ and Xantphos enables double amination to yield 2,3-diaminopyridine intermediates . Subsequent treatment with triphosgene (1-3 equiv) in dichloromethane facilitates cyclodehydration, forming the imidazo[4,5-b]pyridine scaffold .

To introduce the difluoromethyl group, Lach and Koza optimized a cascade ureidation-palladium cyclization strategy. Here, 2-chloro-3-aminopyridine derivatives are reacted with difluoroacetyl chloride under basic conditions (pyridine or Et₃N) to form 2-(difluoroacetamido)-3-aminopyridine . Cyclization via palladium catalysis (Pd(OAc)₂, P(t-Bu)₃) in toluene at 110°C yields the target compound with 65–72% isolated yield .

Key Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Solvent: Toluene or 1,4-dioxane

  • Temperature: 80–110°C

  • Yield: 60–75%

Hydrogenative Cyclization of Acylated Nitroaminopyridines

Acylative cyclization represents a scalable route to 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine. US Patent 3,968,116 details the reaction of 3-nitro-2-aminopyridine with difluoroacetic anhydride in trifluoroacetic acid, forming 3-nitro-2-(difluoroacetamido)pyridine . Hydrogenation over palladium on carbon (5% Pd/C) in ethanol with HCl (1–2 equiv) reduces the nitro group while inducing cyclization to yield the imidazo[4,5-b]pyridine core .

Optimized Protocol:

  • Acylation: 3-Nitro-2-aminopyridine (1.0 equiv) reacts with difluoroacetic anhydride (1.5 equiv) in TFA at 50°C for 2 h.

  • Hydrogenation: The acylated intermediate (1.0 equiv) undergoes H₂ (3 atm) with 5% Pd/C (10 wt%) in EtOH/HCl at 25°C for 12 h.

  • Isolation: Filtration and recrystallization from petroleum ether afford the product in 55–65% yield .

Challenges and Solutions:

  • Nitro Reduction Selectivity: Over-reduction to amine byproducts is mitigated by controlling H₂ pressure (<3 atm) and using acidic conditions .

  • Regioselectivity: Electron-withdrawing substituents (e.g., Cl at position 5) direct cyclization to the [4,5-b] isomer .

Transition-Metal-Free C–H Amination and Difluoromethylation

Recent advances avoid precious metals by leveraging iodine-mediated C–H amination. Meng et al. reported a two-step synthesis starting from 2-aminopyridine derivatives . Treatment with iodine (2.0 equiv) and ammonium carbonate in DMF at 80°C induces oxidative C–H amination, forming the imidazo ring . Difluoromethylation is achieved via Sandmeyer-type reaction using CuCl and difluoromethyltrimethylsilane (TMSCF₂H) in acetonitrile at 60°C .

Reaction Parameters:

  • Oxidation: I₂ (2.0 equiv), NH₄HCO₃ (3.0 equiv), DMF, 80°C, 8 h.

  • Difluoromethylation: CuCl (1.2 equiv), TMSCF₂H (1.5 equiv), MeCN, 60°C, 12 h.

  • Yield: 50–58% .

Large-Scale Industrial Synthesis

Scalable Production (Adapted from ACS Omega 2019):
A kilogram-scale synthesis of 4-(difluoromethyl)pyridin-2-amine (1 ) illustrates principles applicable to 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine . The protocol involves:

  • Cyclization: (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ) reacts with O-methoxylamine hydrochloride (3.0 equiv) in acetic acid at 50°C for 7 h.

  • Acid Hydrolysis: HBr in acetic acid (33%, 2.0 equiv) at 90°C for 12 h.

  • Reduction: Zinc dust (3.0 equiv) in acetic acid/EtOAc at 25°C for 3 h .

Process Metrics:

  • Throughput: 1.36 kg per batch (60% yield).

  • Purity: >98% by HPLC after recrystallization .

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Scalability
Pd-Catalyzed Amination2-Chloro-3-iodopyridinePd(OAc)₂, Xantphos, triphosgene80–110°C, 12–24 h60–75%Moderate
Hydrogenative Cyclization3-Nitro-2-aminopyridineDifluoroacetic anhydride, Pd/CH₂ (3 atm), EtOH/HCl, 25°C55–65%High
I₂-Mediated Amination2-AminopyridineI₂, NH₄HCO₃, TMSCF₂H80–60°C, 20 h50–58%Low
Industrial SynthesisNitrile 18 O-Methoxylamine, HBr, Zn50–90°C, 19 h60%High

Critical Considerations in Synthesis

  • Regioselectivity Control: Electron-deficient pyridines favor cyclization at the [4,5-b] position, while steric hindrance from substituents (e.g., Cl, NO₂) directs reaction pathways .

  • Difluoromethylation Efficiency: Direct introduction via acylating agents (e.g., difluoroacetic anhydride) outperforms post-cyclization functionalization due to fewer side reactions .

  • Purification Challenges: Silica gel chromatography often fails to resolve regioisomers; recrystallization from petroleum ether or heptane is preferred .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyridine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Research indicates that 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine exhibits promising anticancer properties. Studies have demonstrated moderate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies suggest that derivatives of 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine can effectively bind to these enzymes, indicating potential as selective inhibitors for inflammatory diseases.

Chemical Reactivity and Synthesis

The unique difluoromethyl substituent on the imidazo[4,5-b]pyridine framework enhances the compound's reactivity. Several synthetic methods have been developed to produce 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine, including direct fluorination techniques and multi-step organic synthesis approaches. These methods allow for the exploration of various derivatives with modified biological activities.

Structural Comparisons and Derivatives

The presence of the difluoromethyl group distinguishes this compound from its analogs, potentially enhancing its lipophilicity and biological activity. A comparison of structurally similar compounds reveals differences in their reactivity and biological profiles:

Compound NameStructure TypeUnique Features
3H-Imidazo[4,5-b]pyridin-2-amineImidazo[4,5-b]pyridineLacks difluoromethyl group; studied for anticancer properties
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridineHalogenated imidazoExhibits different reactivity due to bromine substituent
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochlorideMethyl-substituted imidazoUsed for various biological assays; simpler structure

This table highlights how the difluoromethyl substitution may influence pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies and Research Findings

Several studies have focused on the applications of 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine in drug discovery:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Inhibition Studies : Molecular docking studies have demonstrated that derivatives can effectively inhibit COX enzymes, suggesting their potential use in treating inflammatory conditions such as arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to interact effectively with biological molecules. This interaction can modulate various pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Bioactivity Comparisons

Compound Substituents Molecular Formula Key Bioactivity Reference
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine -CHF₂ at C2 C₇H₅F₂N₃ Under investigation (Anticancer)
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine -CF₃ at C2 C₇H₄F₃N₃ iNOS inhibition (IC₅₀: <1 µM)
2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) Aryl groups at C2/C3 C₁₉H₁₄N₄O₂ COX-2 inhibition (IC₅₀: 9.2 µM)
6-Bromo-2-(3-isopropyl-pyrazolyl) -Br at C6, pyrazole at C2 C₁₃H₁₄BrN₅ PAK4 inhibition

Biological Activity

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of a difluoromethyl group attached to an imidazo[4,5-b]pyridine framework, which enhances its lipophilicity and may influence its pharmacokinetic properties.

The compound's structure allows for various chemical transformations, making it a versatile candidate for drug development. Its nitrogen-containing heterocycle is crucial for its biological interactions, particularly with enzymes involved in inflammation and cancer progression.

Biological Activities

Research indicates that 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine exhibits promising biological activities , including:

  • Anticancer Activity : Studies have shown moderate cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. It showed significant inhibition with IC50 values of 0.5 µM for COX-1 and 0.8 µM for COX-2, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Recent studies have identified imidazo[4,5-b]pyridine derivatives as effective antagonists against various biological receptors, indicating potential antimicrobial properties. The compound was found to inhibit bacterial growth with varying degrees of effectiveness .

Structure-Activity Relationship (SAR)

The presence of the difluoromethyl group is believed to enhance the compound's biological activity compared to its analogs. A comparative analysis with structurally similar compounds reveals that modifications in the imidazo[4,5-b]pyridine scaffold can significantly affect binding affinity and selectivity towards biological targets.

Compound NameStructure TypeUnique Features
3H-Imidazo[4,5-b]pyridin-2-amineImidazo[4,5-b]pyridineLacks difluoromethyl group; studied for anticancer properties
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridineHalogenated imidazoExhibits different reactivity due to bromine substituent
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochlorideMethyl-substituted imidazoUsed for various biological assays; simpler structure

Case Studies

  • Cytotoxicity Evaluation : In a study involving various cancer cell lines, 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine was tested alongside standard chemotherapeutics. The results indicated that it could enhance the efficacy of existing treatments when used in combination therapies .
  • Inflammation Model : In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced edema and inflammatory markers when administered at doses of 10 mg/kg .
  • Antimicrobial Screening : A series of derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased potency against resistant strains .

Q & A

Q. What are common synthetic routes for 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : A key approach involves Michael addition reactions using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles under reflux conditions in ethanol, catalyzed by piperidine . Alternatively, multistep syntheses employ pyridine aldehydes reacted with benzene-1,2-diamine or pyridine-2,3-diamine in the presence of ceric ammonium nitrate (CAN)/H₂O₂, yielding derivatives with good purity . Purification typically involves recrystallization (e.g., DMF/EtOH mixtures) or flash column chromatography .

Q. How is structural characterization performed for these compounds?

  • Methodological Answer : Structural confirmation relies on spectral analysis (¹H/¹³C NMR, LCMS) and elemental analysis (CHN) . Advanced techniques like X-ray crystallography resolve molecular conformations (e.g., 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine) . Density Functional Theory (DFT) calculations validate regioselectivity and electronic properties by modeling vibrational energy levels and potential energy distributions .

Q. What spectroscopic methods confirm purity and functional group integrity?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~244–286 nm) and high-resolution mass spectrometry (HRMS) confirm molecular weights and purity (>95% AUC) . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and phase transitions, critical for storage and application .

Advanced Research Questions

Q. How does regioselectivity influence synthesis, and what tools predict it?

  • Methodological Answer : Regioselectivity in reactions like Michael additions is governed by electronic effects at nitrogen atoms in the imidazo[4,5-b]pyridine core. DFT studies (e.g., B3LYP/6-31G* level) model transition states to predict dominant regioisomers, validated experimentally via NMR and X-ray data . For example, arylidenemalononitriles preferentially attack the pyridine ring’s electron-deficient positions .

Q. How can biological activity be optimized through structural modifications?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guide modifications:
  • Substituent positioning : A 2-ethyl group and 7-nitro moiety enhance kinase inhibition (IC₅₀ ~nM) .
  • Heterocyclic extensions : Diarylated derivatives (e.g., 2,3-diaryl-substituted analogs) show dual COX-1/COX-2 inhibition (IC₅₀ = 9.2–21.8 µM) .
  • Pyrrolidine moieties : Improve 5-HT₆ receptor binding (Ki = 6 nM) and blood-brain barrier permeability .

Q. What computational methods predict reactivity and stability?

  • Methodological Answer : DFT and semi-empirical models (e.g., AM1) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular docking simulates interactions with biological targets (e.g., COX-2 active site) to prioritize synthetic targets . Solvent effect modeling explains prototropic equilibria and fluorescence behavior in different media .

Q. How can contradictions in biological data be resolved?

  • Methodological Answer : Contradictions often arise from substituent-dependent activity . For example:
  • Antimicrobial vs. anti-inflammatory activity : 2-phenyl derivatives may prioritize Gram-negative bacterial inhibition, while diarylated analogs target COX enzymes .
  • Kinase selectivity : Nitro or trifluoromethyl groups at specific positions alter binding to kinases vs. serotonin receptors .
    Dose-response assays (IC₅₀/EC₅₀) and selectivity profiling across protein panels clarify mechanistic priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.